molecular formula C13H10F2N4 B15212944 Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl- CAS No. 787590-95-8

Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-

Cat. No.: B15212944
CAS No.: 787590-95-8
M. Wt: 260.24 g/mol
InChI Key: KVQUERKGMDUCII-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine is a fused heterocyclic scaffold comprising a five-membered imidazole ring and a six-membered pyrazine system. This structure is biologically significant due to its resemblance to adenine, a key component of DNA/RNA, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The compound 3-(2,4-difluorophenyl)-N-methyl-imidazo[1,2-a]pyrazin-8-amine features a 2,4-difluorophenyl substituent at position 3 and an N-methyl group on the amine at position 6. Fluorine atoms enhance lipophilicity and metabolic stability, while the N-methyl group may improve pharmacokinetic properties, such as oral bioavailability and reduced toxicity .

Properties

CAS No.

787590-95-8

Molecular Formula

C13H10F2N4

Molecular Weight

260.24 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H10F2N4/c1-16-12-13-18-7-11(19(13)5-4-17-12)9-3-2-8(14)6-10(9)15/h2-7H,1H3,(H,16,17)

InChI Key

KVQUERKGMDUCII-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 2,4-difluorophenyl precursor.

    Cyclization: The precursor undergoes cyclization with an appropriate reagent to form the imidazo[1,2-a]pyrazine core.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring.

Industrial production methods often utilize microwave irradiation to enhance the reaction rates and yields .

Chemical Reactions Analysis

3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Biological Activity Synthesis Method References
Target Compound 3-(2,4-difluorophenyl), N-methyl 301.28* Not explicitly reported (inference: kinase/bacterial inhibition) Likely Suzuki coupling or multicomponent reaction -
3-(2-Naphthyl)imidazo[1,2-a]pyrazine 3-(2-naphthyl), sulfonamide at position 8 ~450† Inhibitor of bacterial type IV secretion Pd-catalyzed cross-coupling
TH6342 (6-(2-chlorophenyl) derivative) 6-(2-chlorophenyl), N-(pyridin-2-ylethyl) ~363.8† SAMHD1 dNTPase inhibitor Suzuki-Miyaura coupling
Lanraplenib (GS-9876) 6-(6-aminopyrazin-2-yl), piperazinyl-oxetan 1241.27 Tyrosine kinase inhibitor (clinical phase) Multistep functionalization
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl) 6-(2-fluorophenyl), pyridin-3-ylmethyl 323.34 Not reported (structural analogue) Suzuki coupling
3-Bromo-N,6-diphenyl derivative 3-bromo, N-phenyl, 6-phenyl 365.23 Unknown (precursor for further synthesis) Buchwald-Hartwig amination

*Calculated based on formula C₁₃H₁₁F₂N₅.
†Estimated from molecular formulas in cited references.

Physicochemical Properties

  • Lipophilicity : Fluorine and aryl groups increase logP values, favoring blood-brain barrier penetration (e.g., zolpidem, a related imidazo[1,2-a]pyridine ).
  • Solubility : N-methylation and polar groups (e.g., lanraplenib’s piperazinyl-oxetan) balance lipophilicity for optimal aqueous solubility .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique imidazo[1,2-a]pyrazine core, which includes a difluorophenyl substituent at the 3-position and a methyl group at the nitrogen atom. Its molecular formula is C16H18F2N4C_{16}H_{18}F_2N_4 with a molecular weight of approximately 306.34 g/mol. The structural complexity contributes to its potential interactions with various biological targets.

Anticancer Properties

Research indicates that Imidazo[1,2-a]pyrazin-8-amine derivatives can inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Preliminary studies have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of tuberculosis. Its mechanism often involves binding to active sites on target proteins critical for bacterial growth and survival .

Anti-inflammatory Effects

Imidazo[1,2-a]pyrazin-8-amine also shows anti-inflammatory activity, which may be beneficial in treating inflammatory diseases. The specific pathways involved are still under investigation but are believed to relate to the modulation of inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR of Imidazo[1,2-a]pyrazin-8-amine is crucial for optimizing its biological activity. The presence of the difluorophenyl group and the N-methyl substitution plays a significant role in enhancing its binding affinity to biological targets. Comparative studies with similar compounds reveal that variations in substituents can significantly alter their pharmacological profiles.

Compound NameStructure TypeNotable Features
Imidazo[1,2-a]pyridinesPyridine-basedDifferent enzyme inhibition patterns
Imidazo[1,2-a]pyrimidinesPyrimidine-basedKnown for antiviral properties
PyrrolopyrazinesFused pyrroleExplored for neuroprotective effects
Imidazo[1,2-b]pyridineBicyclic structurePotential anti-inflammatory effects

Synthesis Methods

Various synthetic methodologies have been developed for producing Imidazo[1,2-a]pyrazin-8-amine derivatives. Common approaches include:

  • Cyclization Reactions : Utilizing imidazole and pyrazine precursors.
  • Multicomponent Reactions : Integrating different reactants to form the desired heterocyclic structure.

These methods are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of Imidazo[1,2-a]pyrazin-8-amine in various preclinical models:

  • Cancer Cell Line Studies : In vitro assays showed that derivatives significantly reduced proliferation in breast and lung cancer cell lines.
  • Antimicrobial Testing : The compound demonstrated effective inhibition against Mycobacterium tuberculosis in preliminary trials.
  • Inflammation Models : Animal models indicated reduced inflammatory markers following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[1,2-a]pyrazin-8-amine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a key method, using pyrazine-2,3-diamine as an amidine component with aldehydes and isocyanides under mild conditions to yield adenine-mimetic scaffolds . Alternative routes include iodine-catalyzed cyclization of 2-aminopyrazines with ketones or aldehydes, requiring precise temperature control (80–100°C) and solvent selection (e.g., DMF or ethanol) to avoid side products . Optimization involves adjusting stoichiometry, catalyst loading (e.g., 10 mol% iodine), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR spectra confirm substituent positions (e.g., methylamino at C8, difluorophenyl at C3). For example, 1H^1H signals at δ 2.9–3.1 ppm correlate with N-methyl groups, while aromatic protons from the difluorophenyl moiety appear as doublets (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 281.31 for C14_{14}H12_{12}F2_2N5_5) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating regioselectivity in heterocyclic systems .

Q. What in vitro assays are suitable for initial evaluation of bioactivity?

  • Methodological Answer :

  • Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, ALK) at varying concentrations (1 nM–10 µM) .
  • Antimicrobial Screening : Perform MIC assays against S. aureus or E. coli using broth microdilution (CLSI guidelines) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations via nonlinear regression .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl substituent influence target selectivity in kinase inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare inhibition profiles of analogs lacking fluorine substituents. For example, replacing 2,4-difluorophenyl with phenyl reduces EGFR inhibition by >50%, suggesting fluorine enhances hydrophobic interactions and π-stacking in kinase ATP pockets .
  • Molecular Dynamics Simulations : Analyze binding poses using software like AutoDock Vina; fluorine atoms form halogen bonds with Lys721 in EGFR (ΔG = -9.2 kcal/mol) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate protocols for consistency in cell lines (e.g., passage number), serum concentration, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-EGFR levels) alongside enzymatic assays .

Q. What computational strategies predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • QSAR Modeling : Train models on ChEMBL datasets to predict ADMET properties (e.g., hERG inhibition risk) .
  • Proteome-Wide Docking : Use SwissDock to screen against >1,000 human proteins; prioritize targets with docking scores ≤-7.0 kcal/mol .
  • Machine Learning : Apply Random Forest classifiers to flag structural alerts (e.g., PAINS filters) for pan-assay interference .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yields (85% vs. 60%) by optimizing microwave power (150 W) and pressure .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and scalability (e.g., 10 g/batch) with real-time monitoring via LC-MS .

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